molecular formula C12H17NO B2456026 (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol CAS No. 134877-26-2

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol

Cat. No.: B2456026
CAS No.: 134877-26-2
M. Wt: 191.274
InChI Key: VSDZLESKQMMKLT-NWDGAFQWSA-N
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Description

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol: is a chiral compound that features a phenyl group and a pyrrolidine ring attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.

    Formation of the Ethan-1-ol Backbone: The ethan-1-ol backbone is introduced through a series of reactions, often involving the use of reducing agents and catalysts.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and pyrrolidine groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study the interactions between chiral molecules and biological systems. It may also serve as a model compound for investigating the effects of chirality on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The phenyl and pyrrolidine groups may interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound has a similar structure but with a propanol backbone.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.

Uniqueness

The uniqueness of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol lies in its specific chiral configuration and the presence of both phenyl and pyrrolidine groups

Properties

IUPAC Name

(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDZLESKQMMKLT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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